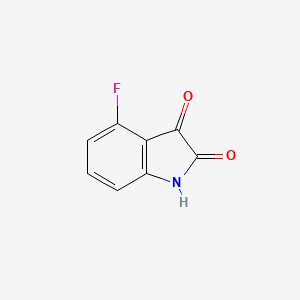

4-Fluoroindoline-2,3-dione

Description

Significance of the Indoline-2,3-dione Scaffold in Medicinal Chemistry Research

The indoline-2,3-dione, or isatin (B1672199), scaffold is a versatile and privileged heterocyclic nucleus in medicinal chemistry. ijpsr.comjournaljpri.com First discovered in natural sources, this indole-based structure has become a cornerstone for the synthesis of a wide array of pharmacologically active molecules. thieme-connect.com The isatin core, featuring a benzene (B151609) ring fused to a five-membered nitrogen-containing ring with two ketone groups at positions 2 and 3, offers multiple sites for chemical modification. ijpsr.commdpi.com These reactive sites, particularly the N-1, C-3, and C-5 positions, allow for extensive structural diversification, leading to the development of numerous derivatives with a broad spectrum of biological activities. thieme-connect.commdpi.com

The inherent versatility of the isatin scaffold has been exploited to generate compounds with anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. journaljpri.commdpi.comencyclopedia.pub Its ability to interact with various biological targets has established it as a promising framework for the design of new therapeutic agents, with some isatin-based compounds having received FDA approval. thieme-connect.com The continued exploration of isatin and its derivatives underscores its exceptional potential in the ongoing quest for potent and novel bioactive molecules. thieme-connect.com

Strategic Importance of Fluorine Substitution in Bioactive Molecules

The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug design, often imparting unique and beneficial properties to the parent compound. acs.orgchemistryworld.com Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond are key attributes that medicinal chemists leverage to optimize drug candidates. mdpi.comacs.org

One of the most significant advantages of fluorination is the enhancement of metabolic stability. bohrium.comnih.gov By replacing a hydrogen atom at a metabolically susceptible site, the strong C-F bond can block oxidation by metabolic enzymes, thereby prolonging the drug's half-life and bioavailability. mdpi.comnih.gov Furthermore, the introduction of fluorine can profoundly influence a molecule's physicochemical properties. bohrium.com Its powerful electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which in turn affects solubility, membrane permeability, and binding interactions with target proteins. acs.orgbohrium.com Fluorine substitution can also modulate lipophilicity, which is a critical factor for drug absorption and distribution. mdpi.comnih.gov The strategic placement of fluorine can enhance binding affinity to target receptors through various non-covalent interactions, leading to increased potency. acs.orgbohrium.comnih.gov

Current Research Landscape of 4-Fluoroindoline-2,3-dione and its Analogues

This compound serves as a key building block in the synthesis of more complex and biologically active molecules. biosynth.comchembk.com Researchers utilize it as a starting material or an intermediate for creating a variety of derivatives, which are then investigated for their potential therapeutic applications. biosynth.comlbaochemicals.com

Recent studies have focused on synthesizing novel derivatives of this compound and evaluating their biological activities. For instance, derivatives have been synthesized and tested for their inhibitory activity against specific enzymes, a common strategy in cancer research. nih.gov The synthesis of (Z)-2-(4-fluoro-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)hydrazine-carbothioamide, a derivative of 4-fluoroisatin, has been reported for its potential use in PET imaging to study P-glycoprotein expression. nih.gov

The research demonstrates that the 4-fluoro substitution is a key element in the design of new bioactive compounds. For example, studies on a series of 4-fluoroindole (B1304775) derivatives showed potent inhibitory activity against VEGFR-2 kinase, an important target in anti-angiogenesis therapies. nih.gov In some cases, the 4-fluoro analogue of a compound displayed significantly higher potency compared to other fluorinated regioisomers or the non-fluorinated parent compound. nih.gov This highlights the strategic importance of the fluorine atom's position on the indoline (B122111) scaffold. The ongoing synthesis and evaluation of new analogues continue to expand the potential applications of the this compound core in medicinal chemistry.

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPIFURSDLGPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567952 | |

| Record name | 4-Fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346-34-9 | |

| Record name | 4-Fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoroindoline 2,3 Dione and Derived Chemical Entities

Established Synthetic Routes to 4-Fluoroindoline-2,3-dione

The synthesis of this compound, or 4-fluoroisatin, has been approached through various methodologies, ranging from classical multi-step procedures to more refined modern protocols.

Classical Multi-Step Synthetic Approaches

The most traditional and widely recognized method for the synthesis of isatin (B1672199) and its substituted derivatives is the Sandmeyer isatin synthesis. biomedres.ussynarchive.com This two-step procedure, when applied to the synthesis of this compound, begins with a condensation reaction involving 3-fluoroaniline as the starting material.

The process commences with the formation of an intermediate, an isonitrosoacetanilide, by reacting 3-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution saturated with sodium sulfate. nih.govresearchgate.net The mechanism involves the initial formation of a glyoxamide from the aniline and chloral hydrate, which then reacts with hydroxylamine to yield the α-oximinoacetanilide intermediate. nih.gov

In the second and final step, this intermediate undergoes a cyclization reaction. This is achieved by treating the isonitrosoacetanilide with a strong acid, typically concentrated sulfuric acid, and heating the mixture. biomedres.usnih.gov The strong acid facilitates an intramolecular electrophilic substitution, leading to the formation of the desired this compound ring system. The cyclization of the isonitrosoacetanilide derived from 3-fluoroaniline can theoretically yield two isomeric products (4-fluoro- and 6-fluoro-isatin), however, specific reaction conditions are employed to favor the formation of the 4-fluoro isomer. researchgate.net

Modernized Synthesis Protocols for Enhanced Efficiency

One significant improvement involves the substitution of sulfuric acid with methanesulfonic acid during the cyclization step. nih.gov For substrates with poor solubility in sulfuric acid, methanesulfonic acid can serve as a more effective medium, leading to more complete reactions and improved yields of the final isatin product. nih.gov

Furthermore, procedural optimizations of the Sandmeyer method have been developed to enhance yields and reduce environmental impact. A patented method describes a modified process for preparing fluorinated isatins, including a synthesis starting from 3-fluoroaniline that reports a total two-step yield of 78.5%. google.com This represents a significant improvement over many traditionally reported yields.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including indoles and their derivatives. nih.govmdpi.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields compared to conventional heating methods. nih.gov This technique is applicable to various steps in the synthesis and derivatization of the indoline-2,3-dione core.

Strategies for Derivatization at the Indoline-2,3-dione Core

The nitrogen atom of the indoline-2,3-dione ring is a key site for chemical modification, allowing for the introduction of a wide range of substituents to alter the molecule's properties.

N-Substitution Reactions at the Indoline (B122111) Nitrogen Atom

N-alkylation of the indoline-2,3-dione core is a common derivatization strategy. The reaction typically involves the deprotonation of the indoline nitrogen with a suitable base, followed by reaction with an alkylating agent. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), often used in polar aprotic solvents like N,N-dimethylformamide (DMF). The use of microwave assistance can significantly enhance the efficiency of these N-alkylation reactions.

Table 1: General Conditions for N-Alkylation of the Isatin Core

| Alkylating Agent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Alkyl Halides | K₂CO₃ or Cs₂CO₃ | DMF or NMP | Microwave Irradiation | nih.gov |

N-arylation of the indoline nitrogen represents a more advanced strategy, often accomplished through transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Chan-Lam and Buchwald-Hartwig couplings, which typically utilize copper or palladium catalysts, can be employed to form a C-N bond between the indoline nitrogen and an aryl group. researchgate.net Arylboronic acids are common coupling partners in these reactions, providing a versatile route to a wide array of N-aryl indoline-2,3-dione derivatives. rsc.orgnih.govrsc.org

Benzylation is a specific and highly useful form of N-alkylation that introduces a benzyl (B1604629) group onto the indoline nitrogen. This functionalization is achieved by reacting this compound with a benzyl halide, such as benzyl bromide, in the presence of a base. The reaction conditions are analogous to general N-alkylation procedures. For instance, the N-benzylation of the structurally similar 5-bromo-isatin is accomplished using benzyl bromide and potassium carbonate in acetonitrile, proceeding via an Sₙ2 mechanism. mdpi.com

Table 2: Examples of N-Benzylation of Substituted Indoline-2,3-diones

| Substrate | Reagent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-isatin | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | Not specified | mdpi.com |

These methods provide a reliable and efficient means to synthesize N-benzylated derivatives of this compound, which can serve as important intermediates for further synthetic transformations.

Table of Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | 4-Fluoroisatin |

| 3-Fluoroaniline | |

| Chloral hydrate | |

| Hydroxylamine hydrochloride | |

| Sodium sulfate | |

| Sulfuric acid | |

| Methanesulfonic acid | |

| Potassium carbonate | |

| Sodium hydride | |

| N,N-dimethylformamide | DMF |

| Benzyl bromide | |

| Acetonitrile | |

| 5-Bromo-isatin | 5-Bromoindoline-2,3-dione |

| p-Fluorobenzyl bromide | |

| Isatin | Indoline-2,3-dione |

Synthesis of Dimeric and Bis-isatin Derivatives with Linker Chemistry

The construction of dimeric or bis-isatin structures involves connecting two this compound units through a linker. This approach is often employed to target biological systems with dimeric symmetry. The synthesis typically involves the N-alkylation of the isatin nitrogen.

A common strategy utilizes α,ω-dihaloalkanes as the linking agents. The reaction is generally carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The length of the alkylene chain linker can be varied by selecting the appropriate dihaloalkane, which allows for the systematic exploration of the spatial relationship between the two isatin moieties. nih.govnih.gov

For instance, a series of bis-isatin derivatives can be prepared by reacting 5-fluoroindoline-2,3-dione with various α,ω-dibromoalkanes. nih.gov The general procedure involves stirring a mixture of the fluoroindoline-2,3-dione, the dibromoalkane, and potassium carbonate in DMSO at room temperature. nih.gov This method has been successfully used to synthesize a range of dimeric compounds with varying linker lengths. nih.govnih.gov

Table 1: Examples of Synthesized Bis(5-fluoroindoline-2,3-dione) Derivatives

| Compound Name | Linker | Reactants | Reaction Conditions |

|---|---|---|---|

| 1,1'-(Ethane-1,2-diyl)bis(5-fluoroindoline-2,3-dione) (DM2) | -CH₂CH₂- | 5-fluoroindoline-2,3-dione, 1,2-dibromoethane | K₂CO₃, DMSO, Room Temperature, 14h |

| 1,1'-(Butane-1,4-diyl)bis(5-fluoroindoline-2,3-dione) (DM4) | -(CH₂)₄- | 5-fluoroindoline-2,3-dione, 1,4-dibromobutane | K₂CO₃, DMSO, Room Temperature |

| 1,1'-(Hexane-1,6-diyl)bis(5-fluoroindoline-2,3-dione) (DM6) | -(CH₂)₆- | 5-fluoroindoline-2,3-dione, 1,6-dibromohexane | K₂CO₃, DMSO, Room Temperature |

| 1,1'-(Octane-1,8-diyl)bis(5-fluoroindoline-2,3-dione) (DM8) | -(CH₂)₈- | 5-fluoroindoline-2,3-dione, 1,8-dibromooctane | K₂CO₃, DMSO, Room Temperature |

| 1,1'-(Decane-1,10-diyl)bis(5-fluoroindoline-2,3-dione) (DM10) | -(CH₂)₁₀- | 5-fluoroindoline-2,3-dione, 1,10-dibromodecane | K₂CO₃, DMSO, Room Temperature |

| 1,1'-(Dodecane-1,12-diyl)bis(5-fluoroindoline-2,3-dione) (DM12) | -(CH₂)₁₂- | 5-fluoroindoline-2,3-dione, 1,12-dibromododecane | K₂CO₃, DMSO, Room Temperature |

Modifications at the C-3 Position of the Indoline-2,3-dione Ring

The C-3 carbonyl group of the this compound ring is a highly reactive site, making it a prime target for a variety of chemical modifications.

Schiff bases, or imines, are readily formed by the condensation reaction between the C-3 carbonyl group of this compound and a primary amine. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. nih.govmasterorganicchemistry.comnih.gov The synthesis is often carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695), with a catalytic amount of glacial acetic acid. nih.gov

The versatility of this reaction allows for the introduction of a wide array of substituents by simply varying the primary amine reactant. nih.govorganic-chemistry.org For example, reaction with hydrazides leads to the formation of hydrazones, a specific class of Schiff bases. nih.govchalcogen.ro These compounds are of significant interest due to their diverse biological activities. nih.govxiahepublishing.com The synthesis of fluorinated imines is particularly noteworthy as the inclusion of fluorine can significantly alter the physicochemical properties of the resulting molecules. nih.govnih.gov

Table 2: Synthesis of Schiff Bases from 5-Fluoroisatin (B27256)

| Reactant | Product Type | Reaction Conditions |

|---|---|---|

| Primary Amines | Schiff Bases (Imines) | Ethanol, Glacial Acetic Acid (catalyst), Reflux |

| Hydrazine Hydrate | Hydrazone | Ethanol |

| Hydrazide Derivatives | Hydrazones | Acidified Ethanol, Reflux (4-6h) or Microwave Irradiation (110°C, 5 min) |

| 4-Aminoacetophenone | Schiff Base | Reaction with 5-fluoroisatin |

Spiroheterocycles are a class of compounds where two rings share a single common atom. The C-3 position of this compound is an ideal starting point for the synthesis of spiro[indole-thiazolidone] systems. These reactions typically involve a multi-component condensation.

A common method is the reaction of the fluoro-isatin derivative with an amine and a compound containing a thiol group, such as thioglycolic acid. This one-pot synthesis leads to the formation of a thiazolidinone ring spiro-fused to the indoline ring at the C-3 position. researchgate.net The reaction mechanism involves the initial formation of a Schiff base, followed by the cyclization with the thiol-containing compound. Various catalysts and reaction conditions, including microwave irradiation and the use of ionic liquids, have been employed to improve the efficiency and greenness of these syntheses. nih.gov

The electrophilic nature of the C-3 carbonyl carbon makes it susceptible to nucleophilic attack. wikipedia.orglibretexts.org This fundamental reactivity is the basis for many of the modifications at this position. Nucleophilic addition reactions can introduce a wide variety of functional groups to the C-3 position. wikipedia.org

Condensation reactions, which are a type of nucleophilic addition followed by an elimination (often of water), are also prevalent. The formation of Schiff bases and the initial step in spiro-annulations are prime examples. Other nucleophiles, such as organometallic reagents or enolates, can also be employed to form new carbon-carbon bonds at the C-3 position, further expanding the molecular diversity of this compound derivatives. wikipedia.org

Ring Expansion and Rearrangement Reactions (e.g., Pfitzinger Reaction, Baeyer-Villiger Oxidation)

The isatin scaffold can undergo ring expansion and rearrangement reactions to yield larger heterocyclic systems.

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from isatin or its derivatives. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin with a carbonyl compound in the presence of a base. wikipedia.org The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin, followed by the formation of an imine with the carbonyl compound. Subsequent cyclization and dehydration lead to the formation of the quinoline ring. wikipedia.org This reaction provides a direct route to quinoline derivatives from this compound. ossila.comias.ac.in

The Baeyer-Villiger oxidation is another important rearrangement reaction that can be applied to the isatin core. wikipedia.org This reaction involves the oxidation of a ketone to an ester or a lactone using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgnih.gov In the case of this compound, the Baeyer-Villiger oxidation can lead to the formation of isatoic anhydride derivatives through the insertion of an oxygen atom. ossila.com

Applications of Click Chemistry for Triazole Hybrid Synthesis

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for synthesizing complex molecules by joining smaller units together. This methodology is well-suited for creating hybrid molecules that incorporate the this compound scaffold with a triazole ring.

The synthesis of these triazole hybrids typically involves a multi-step process. First, either the this compound core or a partner molecule is functionalized with an azide or an alkyne group. Then, the two components are joined together using the CuAAC reaction. This approach allows for the modular and efficient synthesis of a wide variety of isatin-triazole conjugates. researchgate.netnih.gov These hybrid molecules are of interest for their potential applications in drug discovery and materials science.

Green Chemistry Approaches in Fluoroindoline-2,3-dione Synthesis

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of chemical processes by minimizing waste, energy consumption, and the use of hazardous substances. Key strategies include the use of alternative energy sources like microwaves, the elimination of volatile organic solvents, and the development of highly efficient and recyclable catalysts.

Microwave-Assisted Organic Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced purity. The application of microwave irradiation to the synthesis of isatin derivatives has demonstrated its potential for efficient and rapid chemical transformations.

While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed in currently available literature, the N-alkylation of the parent isatin molecule provides a strong case for the feasibility of this technology. For instance, a simple and efficient microwave-assisted N-alkylation of isatin has been developed using potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) as the base with a few drops of N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). This method showcases remarkable reductions in reaction time and solvent usage while increasing product yields compared to conventional heating.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for N-Alkylation of Isatin

| Alkylating Agent | Base | Solvent | Method | Time | Yield (%) |

| Ethyl bromoacetate | K2CO3 | DMF | Microwave | 5 min | 95 |

| Ethyl bromoacetate | K2CO3 | DMF | Conventional | 8 h | 80 |

| Benzyl bromide | Cs2CO3 | NMP | Microwave | 3 min | 98 |

| Benzyl bromide | Cs2CO3 | NMP | Conventional | 6 h | 85 |

This table is generated based on representative data for the N-alkylation of isatin to illustrate the advantages of microwave-assisted synthesis.

The success of MAOS in the functionalization of the isatin core strongly suggests its applicability to the cyclization reactions required for the formation of the this compound ring system itself. Future research is anticipated to focus on adapting existing synthetic routes, such as the Sandmeyer or Stolle synthesis, to microwave conditions to achieve a greener pathway to this key intermediate.

Solvent-Free Reaction Conditions and Methodologies

The elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution, is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions offer a cleaner alternative, frequently leading to improved yields, easier work-up procedures, and reduced waste generation.

Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants together, is a prominent solvent-free technique. While specific applications of mechanochemistry for the synthesis of this compound are yet to be widely reported, the successful synthesis of other heterocyclic systems under solvent-free conditions highlights its potential. For example, the synthesis of diacylfuroxans from acetophenones has been achieved in a solvent-free reaction using a high-speed ball mill. This approach demonstrates the feasibility of conducting complex organic transformations without the need for traditional solvents.

Another promising avenue is the use of ultrasound irradiation, which can promote reactions in aqueous media or under solvent-free conditions. Ultrasound-assisted synthesis has been successfully employed for the three-component reaction of isatins, 4-hydroxy-2H-quinolin-2-one, and malononitrile or ethylcyanoacetate in water, leading to the efficient formation of spirooxindoles. orientjchem.org This demonstrates the power of alternative energy sources to facilitate reactions in environmentally benign media.

Utilization of Environmentally Benign Catalytic Systems (e.g., Copper-based catalysts, Metal-free Approaches)

The development of catalysts that are efficient, selective, recyclable, and environmentally benign is a key focus of green chemistry. In the context of synthesizing indole (B1671886) derivatives, significant progress has been made in utilizing copper-based catalysts and developing metal-free synthetic routes.

Copper-Based Catalysts:

Copper catalysts are attractive due to their low cost, low toxicity, and versatile reactivity. Copper-catalyzed cyclization reactions have been effectively used in the synthesis of various alkaloids and heterocyclic compounds. nih.gov While specific protocols for the copper-catalyzed synthesis of this compound are still emerging, related research on the synthesis of fluorinated indolin-3-ones showcases the potential of this approach. These reactions often proceed under milder conditions than traditional methods and demonstrate good functional group tolerance. The development of copper-catalyzed methods for the intramolecular cyclization of appropriately substituted anilines represents a promising green route to this compound.

Metal-Free Approaches:

The complete avoidance of metal catalysts is a highly desirable goal in green synthesis, as it eliminates concerns about metal contamination in the final product and simplifies purification processes. Recent research has focused on developing metal-free oxidative cyclization reactions. For example, a metal-free aerobic oxidative bromination of anilines has been achieved using a reusable ionic liquid as a catalyst and molecular oxygen as the oxidant. researchgate.net This type of transformation, which activates C-H bonds for cyclization, could potentially be adapted for the synthesis of the indoline-2,3-dione core from suitable aniline precursors. Such methods, which utilize readily available and non-toxic reagents, represent a significant step towards truly sustainable chemical synthesis.

Mechanistic Organic Chemistry of 4 Fluoroindoline 2,3 Dione Transformations

Detailed Reaction Mechanisms of Core Functionalizations

The indoline-2,3-dione scaffold is characterized by two key reactive sites: the C-3 keto-carbonyl group and the C-2 amide carbonyl. The C-3 carbonyl is notably more electrophilic and serves as the primary site for a wide array of nucleophilic addition and condensation reactions. The fluorine atom at C-4, being a strongly electron-withdrawing group, further enhances the electrophilicity of the nearby C-3 carbonyl, thereby activating it for functionalization.

A fundamental reaction of 4-fluoroisatin is its condensation with primary amines or hydrazines to form Schiff bases or hydrazones, respectively. The mechanism initiates with the nucleophilic attack of the amine on the highly electrophilic C-3 carbonyl carbon. This is followed by a proton transfer step, typically facilitated by an acid or base catalyst, to form a carbinolamine intermediate. Subsequent dehydration of this intermediate yields the final imine or hydrazone product.

Another core functionalization is the acid-catalyzed Friedel-Crafts reaction with electron-rich aromatic compounds, such as indoles. nih.gov Mechanistically, the reaction is initiated by the protonation of the C-3 carbonyl oxygen by an acid catalyst, which significantly increases the electrophilicity of the C-3 carbon. nih.gov An electron-rich nucleophile, like the C-3 position of a second indole (B1671886) molecule, then attacks this activated carbon. This forms a 3-hydroxy-3-indolyl-2-indolone intermediate. nih.gov Under acidic conditions, this intermediate can be protonated again, leading to the elimination of a water molecule to generate a resonance-stabilized carbocation. A second equivalent of the indole nucleophile then attacks this cation, leading to the formation of 3,3-di(3-indolyl)indolin-2-one derivatives after deprotonation. nih.gov The 4-fluoro substituent is expected to accelerate this reaction by stabilizing the cationic intermediate.

The N-H group of the isatin (B1672199) core can also be functionalized through N-alkylation or N-acylation reactions. These reactions typically proceed via deprotonation of the nitrogen with a suitable base to form an amidate anion, which then acts as a nucleophile to attack an alkyl halide or acyl chloride.

Table 1: Overview of Core Functionalization Reactions of 4-Fluoroindoline-2,3-dione

| Reaction Type | Reagents | Intermediate | Product Type |

| Schiff Base Formation | Primary Amines (R-NH₂) | Carbinolamine | 3-Imino-4-fluoroindolin-2-one |

| Hydrazone Formation | Hydrazine (NH₂NH₂) | Carbinolamine | 4-Fluoro-3-hydrazonoindolin-2-one |

| Friedel-Crafts Alkylation | Indoles, Acid Catalyst | Carbocation | 3,3-Di(indolyl)-4-fluoroindolin-2-one |

| N-Alkylation | Alkyl Halide, Base | Amide Anion | 1-Alkyl-4-fluoroindoline-2,3-dione |

Investigation of Regioselectivity and Stereoselectivity in Derivatization Processes

Regioselectivity and stereoselectivity are critical aspects of the derivatization of this compound, largely governed by the electronic and steric properties of the molecule and the attacking reagents.

In the Sandmeyer synthesis of the isatin core itself, the cyclization of 3-fluoro-isonitrosoacetanilide shows a regioselective preference for the formation of 6-fluoroisatin, highlighting the directing role of fluorine in the construction of the heterocyclic system. researchgate.net

Stereoselectivity: Reactions at the C-3 carbonyl can generate a new stereocenter. When 4-fluoroisatin reacts with nucleophiles that lead to the formation of a spirocyclic system, the diastereoselectivity of the reaction becomes crucial. For example, in base-promoted three-component reactions involving isatins, dimedone adducts, and ammonium (B1175870) acetate, the formation of complex dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives has been observed to proceed with high diastereoselectivity. beilstein-journals.org Although this was demonstrated with 5-fluoro substituted derivatives, a similar high degree of stereocontrol is anticipated for 4-fluoroisatin. The facial selectivity of the nucleophilic attack on the C-3 carbonyl is influenced by the steric bulk of the reactants and the potential for hydrogen bonding or other non-covalent interactions to direct the approach of the nucleophile.

Table 2: Factors Influencing Selectivity in this compound Reactions

| Selectivity Type | Influencing Factors | Preferred Outcome (Example) |

| Regioselectivity | Electronic effects (-I, +M) of F and N atoms | Electrophilic Aromatic Substitution at C-7 or C-5 |

| Steric hindrance | Attack at the less hindered C-7 position may be favored over C-5 | |

| Stereoselectivity | Steric bulk of nucleophile and substrate | Formation of the thermodynamically more stable diastereomer in spirocyclizations |

| Reaction conditions (catalyst, solvent, temperature) | Kinetic vs. thermodynamic product control |

Exploration of Intramolecular Cyclization Pathways (e.g., Furoindole Synthesis via C-2 Lithiation)

The synthesis of fused heterocyclic systems, such as furoindoles, from 4-fluoroisatin derivatives represents an advanced application of its chemistry. While direct C-2 lithiation of the amide carbonyl in this compound is not a commonly reported transformation, derivatives of 4-fluoroisatin can serve as versatile precursors for various intramolecular cyclization pathways to construct furo[2,3-b]indole or other fused ring systems.

A plausible, albeit hypothetical, pathway starting from a 4-fluoroisatin derivative could involve the conversion of the C-2 amide carbonyl into a thioamide. Subsequent S-alkylation with a reagent containing a terminal alkyne would yield a keteniminium or related intermediate. This intermediate could then undergo an intramolecular cyclization, where a nucleophile generated elsewhere in the molecule attacks the C-2 carbon.

More established routes to furoindoles that could be adapted to 4-fluoro-substituted starting materials often involve different strategies. For instance, a concise route to furo[2,3-b]indolines has been developed via a cas.cncas.cn-sigmatropic rearrangement of N-alkenyloxyindole intermediates. nsf.gov A 4-fluoro-N-hydroxyindole, which could potentially be derived from 4-fluoroisatin, could serve as a key precursor in such a sequence.

Another powerful method involves palladium-catalyzed processes. A novel route to furo[3,4-b]indol-1-ones proceeds through a palladium-catalyzed sequential indolization, carbonylation, and lactonization process starting from functionalized 2-alkynylanilines. unipr.it Adapting this methodology would require the synthesis of a suitable 3-fluoro-2-alkynylaniline precursor.

While the specific "C-2 lithiation" pathway remains speculative for the parent this compound, the concept underscores the potential for creative synthetic design. A more likely scenario would involve modifying the C-2 carbonyl to a functional group more amenable to lithiation or other forms of C-C bond formation, thereby enabling subsequent intramolecular cyclization to build the desired furoindole scaffold. For example, conversion to a Weinreb amide or a similar functional group at C-2, followed by reaction with a lithiated furan (B31954) derivative, could potentially lead to the desired fused system after subsequent cyclization and dehydration steps.

Advanced Characterization Techniques for Fluoroindoline 2,3 Dione Compounds

Spectroscopic Analysis for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For 4-Fluoroindoline-2,3-dione, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. In this compound, the aromatic protons on the benzene (B151609) ring and the N-H proton of the amide are key indicators. The aromatic region is expected to show complex splitting patterns due to proton-proton and proton-fluorine couplings. The N-H proton typically appears as a broad singlet at a downfield chemical shift, which is exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: Carbon-13 NMR identifies all unique carbon atoms in the molecule. The spectrum for this compound would feature distinct signals for the two carbonyl carbons (C2 and C3), which are expected at the most downfield positions (typically 170-220 ppm) due to their sp² hybridization and bonding to oxygen. libretexts.orgpressbooks.pub The four aromatic carbons attached to hydrogen and the two aromatic carbons bonded to other groups (C-F and C-N) would also show characteristic signals. The carbon atom directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). pressbooks.pub

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly specific for fluorine-containing compounds and is characterized by a wide chemical shift range, making it sensitive to the electronic environment of the fluorine atom. thermofisher.com For this compound, a single signal is expected. The precise chemical shift provides confirmation of the fluorine's position, and its coupling to nearby protons (JHF) can further elucidate the substitution pattern on the aromatic ring.

Table 1: Predicted NMR Data for this compound Note: The following data are predicted values based on general principles and data from similar compounds, as specific experimental data for this compound is not readily available in the cited sources.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 10.5 - 11.5 | br s | - | N-H |

| ¹H | 7.0 - 7.8 | m | JHH, JHF | 3 x Ar-H |

| ¹³C | 175 - 185 | s | - | C=O (C2) |

| ¹³C | 158 - 168 | s | - | C=O (C3) |

| ¹³C | 150 - 160 | d | ¹JCF ≈ 240-260 | C-F |

| ¹³C | 110 - 145 | m | JCCF, JCH | 5 x Ar-C |

| ¹⁹F | -110 to -125 | m | JFH | Ar-F |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features. The most prominent peaks would include the N-H stretching vibration, typically seen as a sharp peak around 3100-3300 cm⁻¹, and strong absorption bands for the two carbonyl (C=O) groups in the region of 1700-1780 cm⁻¹. The presence of an aromatic ring is indicated by C=C stretching vibrations around 1450-1600 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. The C-F bond stretch would also be present, typically in the 1000-1300 cm⁻¹ region. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3300 | N-H Stretch | Amide |

| > 3000 | C-H Stretch | Aromatic |

| 1700 - 1780 | C=O Stretch | Ketone, Amide (Diketone) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1300 | C-F Stretch | Aryl Fluoride |

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is crucial for determining the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (C₈H₄FNO₂), the molecular weight is 165.12 g/mol . biosynth.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

The electron impact (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 165. A characteristic fragmentation pattern for isatin (B1672199) derivatives involves the sequential loss of carbonyl groups (CO). A primary fragmentation pathway would likely involve the loss of a CO molecule (28 Da) to yield a fragment ion at m/z = 137, followed by the loss of a second CO molecule to produce an ion at m/z = 109.

X-ray Crystallography for Absolute Structure Determination and Crystal Packing Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.govnih.gov This technique involves directing X-rays onto a single crystal of this compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms in the molecule can be determined. nih.gov

This analysis provides unambiguous confirmation of the compound's constitution and connectivity, including the position of the fluorine atom on the benzene ring. Furthermore, X-ray crystallography reveals critical information about the solid-state structure, such as:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Molecular conformation: The exact spatial orientation of the atoms.

Crystal packing: How individual molecules are arranged in the crystal lattice.

Intermolecular interactions: The presence and nature of non-covalent interactions like hydrogen bonding (e.g., between the N-H group of one molecule and a carbonyl oxygen of another) and π–π stacking, which govern the crystal's stability and physical properties. nih.gov

While specific crystallographic data for the 4-fluoro isomer is not available in the searched literature, studies on related compounds like 5-fluoroindoline-2,3-dione show that molecules often form hydrogen-bonded dimers or ribbons, which then stack to create a three-dimensional framework. nih.govresearchgate.net A similar arrangement would be anticipated for the 4-fluoro isomer.

Chromatographic Methods for Purity Assessment, Separation, and Isolation (e.g., Thin-Layer Chromatography, Column Chromatography)

Chromatographic techniques are essential for the purification of synthesized this compound and for assessing its purity. orgsyn.org These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a reaction, identify components in a mixture, and determine the appropriate solvent system for column chromatography. A small amount of the sample is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable mobile phase (eluent), typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate. The separation is visualized under UV light or with a staining agent, and the retention factor (Rf) value for the compound is calculated.

Column Chromatography: This is the primary method for purifying organic compounds on a larger scale. youtube.com The crude this compound is loaded onto the top of a glass column packed with a stationary phase, such as silica gel. The mobile phase is then passed through the column, either by gravity or under pressure (flash chromatography). orgsyn.org Components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Fractions are collected sequentially, and those containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield the purified this compound.

Structure Activity Relationship Sar Studies of Fluoroindoline 2,3 Dione Derivatives

Influence of Substituents on Biological Activity Profiles

The introduction of various substituents on the 4-fluoroindoline-2,3-dione scaffold allows for the fine-tuning of its biological activity. The position and nature of these substituents play a pivotal role in the molecule's interaction with its biological targets.

The position of the fluorine atom on the indoline-2,3-dione ring has a profound impact on the molecule's electronic properties and, consequently, its biological activity. While direct comparative studies on the 4-fluoro isomer versus other positional isomers (5-fluoro, 6-fluoro, and 7-fluoro) are limited, the electronic effects of fluorine are well-established. Fluorine is a highly electronegative atom with a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric effect (+M).

Table 1: Hypothetical Comparison of Electronic Effects of Fluorine Isomers of Indoline-2,3-dione

| Fluorine Position | Dominant Electronic Effect at Key Positions | Potential Impact on Bioactivity |

|---|---|---|

| C-4 | Strong -I effect influencing the entire aromatic ring and the lactam moiety. | May alter binding affinity through modified electrostatic and hydrogen bonding interactions. |

| C-5 | A combination of -I and +M effects influencing the electron density at C-5 and C-7. | Can modulate interactions with specific residues in a binding pocket. |

| C-6 | -I and +M effects primarily influencing the electron distribution on the southern part of the aromatic ring. | May affect metabolic stability and target recognition. |

| C-7 | Strong -I effect in proximity to the amide nitrogen. | Could significantly impact the acidity of the N-H bond and hydrogen bonding potential. |

Modification at the N-1 position of the this compound nucleus is a common strategy to explore the SAR and improve the pharmacological profile. The introduction of various substituents, ranging from small alkyl groups to bulky aryl moieties, can significantly impact the compound's lipophilicity, steric profile, and ability to form additional interactions with the target protein.

Studies on related isatin (B1672199) scaffolds have shown that N-alkylation or N-arylation can lead to enhanced activity. For example, the introduction of a benzyl (B1604629) group at the N-1 position of fluorinated isatins has been shown to yield compounds with notable cytotoxic action against cancer cell lines. nih.gov The nature and substitution pattern of the aryl ring can further fine-tune this activity.

The length of a linker connecting the N-1 position to another pharmacophore is also a critical parameter. An optimal linker length can correctly position the second pharmacophore to achieve additional beneficial interactions with the target, leading to a significant increase in potency. While specific studies on this compound are not extensively documented, research on other heterocyclic systems demonstrates that varying the linker length, often with alkyl chains, can be a determining factor in biological activity.

Table 2: Influence of N-1 Substituents on the Biological Activity of Isatin Analogs

| N-1 Substituent | General Effect on Physicochemical Properties | Observed Impact on Biological Activity (General Isatin Scaffold) |

|---|---|---|

| Hydrogen | Provides a hydrogen bond donor. | Baseline activity, often serving as a starting point for derivatization. |

| Small Alkyl (e.g., Methyl, Ethyl) | Increases lipophilicity. | Variable effects, can enhance cell permeability and potency. |

| Benzyl | Significantly increases lipophilicity and introduces potential for π-π interactions. | Often leads to enhanced anticancer and other activities. nih.gov |

| Substituted Aryl | Allows for fine-tuning of electronic and steric properties. | Can lead to improved potency and selectivity. |

The C-3 carbonyl group of the indoline-2,3-dione core is a versatile handle for chemical modification, and derivatives at this position often exhibit a wide range of biological activities. Common modifications include the formation of Schiff bases, hydrazones, and spirocyclic derivatives. These modifications can dramatically alter the shape, size, and electronic properties of the parent molecule, leading to new interactions with biological targets.

For instance, the condensation of this compound with various amines or hydrazines can yield Schiff bases and hydrazones, respectively. The substituents on the imine or hydrazone moiety can then be varied to probe the SAR. The introduction of aromatic or heterocyclic rings at this position can lead to compounds with enhanced potency and selectivity for specific enzymes or receptors. Spirocyclic derivatives, where the C-3 carbon is part of a new ring system, represent a more profound structural change and can lead to compounds with unique three-dimensional shapes that can fit into specific binding pockets.

Table 3: Examples of C-3 Modifications of Isatin and Their General Biological Relevance

| C-3 Modification | Structural Change | Associated Biological Activities |

|---|---|---|

| Schiff Base | Introduction of an imine (C=N-R) group. | Antimicrobial, anticancer, antiviral. |

| Hydrazone | Formation of a hydrazone (C=N-NH-R) moiety. | Anticancer, anticonvulsant, antimicrobial. nih.gov |

| Spirocyclic Ring | Incorporation of the C-3 carbon into a new ring system. | Anticancer, antimicrobial, antiviral. |

Establishing Quantitative and Qualitative Correlations Between Structural Features and Pharmacological Potency

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for establishing mathematical correlations between the structural features of a series of compounds and their biological activities. These models can then be used to predict the potency of novel, unsynthesized analogs, thereby guiding the drug design process.

For this compound derivatives, a QSAR model would typically involve the calculation of various molecular descriptors, such as electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, Taft steric parameters), and hydrophobic (e.g., logP) parameters. These descriptors are then correlated with the biological activity (e.g., IC50 or EC50 values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

While specific QSAR studies on this compound are not widely reported, QSAR analyses of broader classes of isatin derivatives have highlighted the importance of certain descriptors. For example, in some studies, lipophilicity (logP) and electronic parameters have been shown to have a significant correlation with the anticancer activity of isatin analogs. A hypothetical QSAR equation might take the form:

log(1/IC50) = c1(logP) + c2(σ) + c3*(Es) + constant

Where:

log(1/IC50) is the biological activity.

logP is the logarithm of the partition coefficient (hydrophobicity).

σ is the Hammett electronic parameter.

Es is the Taft steric parameter.

c1, c2, and c3 are the coefficients determined by the regression analysis.

Such models can provide a qualitative understanding of the SAR, for instance, indicating that increased hydrophobicity or the presence of an electron-withdrawing group at a certain position is beneficial for activity.

Assessment of Ligand Efficiency and Drug-likeness Parameters for Optimized Analogues

In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess favorable physicochemical properties that are conducive to its development as a drug. Ligand efficiency (LE) and other drug-likeness parameters are used to assess the quality of lead compounds and guide their optimization.

Ligand efficiency is a metric that relates the binding affinity of a molecule to its size (typically the number of heavy atoms). It is calculated using the formula:

LE = - (ΔG / N)

Where:

ΔG is the Gibbs free energy of binding.

N is the number of non-hydrogen atoms.

A higher LE value indicates that a molecule achieves its potency with a more efficient use of its atoms, which is a desirable characteristic in a lead compound.

Drug-likeness is a more qualitative concept that is often assessed using guidelines such as Lipinski's Rule of Five. This rule states that orally active drugs generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A logP value not greater than 5.

For a series of optimized this compound analogues, these parameters would be calculated to ensure that the lead compounds have a good balance of potency and drug-like properties.

Table 4: Key Drug-likeness and Ligand Efficiency Parameters

| Parameter | Definition | Desirable Range for Lead Compounds |

|---|---|---|

| Ligand Efficiency (LE) | Binding affinity per heavy atom. | > 0.3 kcal/mol per heavy atom |

| Lipophilic Ligand Efficiency (LLE) | Potency minus logP. | > 5 |

| Molecular Weight (MW) | The mass of a molecule. | < 500 Da |

| logP | Octanol-water partition coefficient. | < 5 |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | ≤ 10 |

Biological Evaluation and Pharmacological Research of 4 Fluoroindoline 2,3 Dione Derivatives

In Vitro Biological Screening Methodologies

Antimicrobial Activity Assessment (e.g., Antibacterial, Antifungal Efficacy)

The evaluation of the antimicrobial properties of 4-fluoroindoline-2,3-dione derivatives is a significant area of pharmacological research. Standard in vitro techniques are employed to determine the efficacy of these compounds against a spectrum of pathogenic bacteria and fungi. A primary method utilized is the broth microdilution method, which is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Another common technique is the agar (B569324) well diffusion method, where the antimicrobial agent diffuses from a well through a solid medium inoculated with the test microorganism. The diameter of the zone of growth inhibition around the well is measured to assess the compound's activity.

Research has demonstrated that derivatives of this compound, often referred to as 5-fluoroisatin (B27256) in the literature, exhibit notable antimicrobial effects. For instance, Schiff bases and chalcone (B49325) conjugates derived from 5-fluoroisatin have shown promise as both antibacterial and antifungal agents. In one study, 5-fluoroisatin-chalcone conjugates were synthesized and screened for their antimicrobial activities, demonstrating potential as antibacterial agents against Escherichia coli and Staphylococcus aureus, and as antifungal agents against Candida albicans. It was noted that, in general, the antifungal activity of these specific conjugates was more potent than their antibacterial activity. Another study on 5-fluoro-isatin thiosemicarbazone derivatives found that one of the tested compounds exhibited stronger activity against gram-negative bacteria than the positive control antibiotics. kashanu.ac.ir

Below is a data table summarizing the antimicrobial activity of selected this compound derivatives.

| Compound Type | Test Organism | Activity | Reference |

| 5-Fluoroisatin-chalcone conjugate | Escherichia coli | Good antibacterial candidate | |

| 5-Fluoroisatin-chalcone conjugate | Staphylococcus aureus | Good antibacterial candidate | |

| 5-Fluoroisatin-chalcone conjugate | Candida albicans | Good antifungal candidate | |

| 5-Fluoro-isatin thiosemicarbazone derivative | Gram-negative bacteria | Stronger than positive control antibiotics | kashanu.ac.ir |

| 5-Fluoro-isatin thiosemicarbazone derivative | Salmonella enteritidis | Inhibited growth | kashanu.ac.ir |

| 5-Fluoro-isatin thiosemicarbazone derivative | Salmonella typhimurium | Inhibited growth | kashanu.ac.ir |

Anticancer / Antineoplastic Activity Evaluation in Cellular Models

The cytotoxic potential of this compound derivatives against various cancer cell lines is a focal point of extensive research. The in vitro evaluation of these compounds typically involves cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, providing a quantitative assessment of cell viability and proliferation. The results are often expressed as the IC50 value, which represents the concentration of a compound that inhibits 50% of the cancer cell population's growth.

Numerous studies have synthesized and evaluated series of this compound derivatives, revealing significant cytotoxic activities against a range of human cancer cell lines. For example, a series of 1-butyl-5/7-chloro/fluoro-3-((4-methoxybenzyl)imino)indolin-2-ones and related quinoxalines were synthesized and tested against HeLa (human cervical cancer), SK-BR-3 (human breast adenocarcinoma), and MCF-7 (human breast adenocarcinoma) cells. The results indicated that several of these compounds displayed significant in vitro cytotoxic activities, with IC50 values in some cases being in the low microgram per milliliter range.

The following table presents a selection of research findings on the anticancer activity of this compound derivatives.

| Compound Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 6-butyl-chloro/fluoro-6H-indolo[2,3-b]quinoxaline | HeLa | Significant Activity | |

| 5/7-chloro/fluoro-3-((4-methoxybenzyl)imino)indolin-2-one | HeLa | 2.33 | |

| 5/7-chloro/fluoro-3-((4-methoxybenzyl)imino)indolin-2-one | SK-BR-3 | 6.18 | |

| 5/7-chloro/fluoro-3-((4-methoxybenzyl)imino)indolin-2-one | MCF-7 | 5.27 |

Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of monoamine oxidases (MAO), a family of enzymes crucial for the metabolism of monoamine neurotransmitters. The in vitro assessment of MAO inhibition is typically performed using spectrophotometric or fluorometric assays that measure the enzymatic activity of the two main isoforms, MAO-A and MAO-B. The inhibitory potency of the compounds is quantified by their IC50 values.

Research has shown that isatin (B1672199), the parent compound of this compound, is a known reversible inhibitor of both MAO-A and MAO-B. Studies on fluorinated isatin derivatives have aimed to explore the structure-activity relationships and enhance the inhibitory potency and selectivity. For instance, a study of isatin-based benzyloxybenzaldehyde derivatives, including those with a 5-fluoro-isatin core, evaluated their inhibitory activity against MAO-A and MAO-B. The findings indicated that the inhibitory activity of all synthesized compounds was more profound against MAO-B than MAO-A. One of the 5-fluoro-isatin derivatives, ISFB1, was the most potent inhibitor of MAO-A with an IC50 of 0.678 µM and also showed potent inhibition of MAO-B with an IC50 of 0.135 µM.

The table below summarizes the MAO inhibitory activity of a representative this compound derivative.

| Compound | Enzyme | IC50 (µM) | Reference |

| ISFB1 (5-fluoro-isatin derivative) | MAO-A | 0.678 | |

| ISFB1 (5-fluoro-isatin derivative) | MAO-B | 0.135 |

The DJ-1 protein, implicated in Parkinson's disease and cancer, has emerged as a therapeutic target. Researchers have explored this compound derivatives as potential inhibitors of DJ-1. The inhibitory activity is often assessed using biophysical methods like Surface Plasmon Resonance (SPR) to determine the binding affinity (dissociation constant, KD) and enzymatic assays to measure the inhibition of DJ-1's glyoxalase activity.

Studies have identified 5-fluoroindoline-2,3-dione as a key pharmacophore for binding to the Cys106 residue of DJ-1. To enhance the inhibitory efficacy, dimeric inhibitors have been designed and synthesized. These bis-isatin derivatives, with two 5-fluoroindoline-2,3-dione moieties connected by an alkylene chain of varying length, were created to target the homodimeric structure of DJ-1. This approach aims to develop inhibitors with improved potency and selectivity.

| Compound Type | Target | Method of Action | Reference |

| Bis-isatin derivatives of 5-fluoroindoline-2,3-dione | DJ-1 homodimer | Covalent binding to Cys106 |

Myeloperoxidase (MPO) is a peroxidase enzyme involved in the innate immune response and has been linked to various inflammatory diseases. The inhibition of MPO is a therapeutic strategy being actively pursued. In vitro MPO inhibition assays typically measure the reduction in the enzyme's ability to catalyze the oxidation of substrates in the presence of an inhibitor.

While indole-based compounds have been investigated as MPO inhibitors, a specific and detailed evaluation of this compound derivatives for MPO inhibition was not prominently found in the reviewed literature. Further research is required to specifically determine the MPO inhibitory potential of this particular class of compounds.

Antioxidant Activity Assessment

Derivatives of indoline-2,3-dione have been investigated for their potential to act as antioxidants. The antioxidant capacity of these compounds is often evaluated using various in vitro assays that measure their ability to scavenge free radicals. For instance, studies on related heterocyclic systems like 3,4-dihydropyrimidine-2(1H)-one/thione derivatives have utilized methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and hydrogen peroxide (H₂O₂) scavenging tests. benthamscience.com

In these studies, the antioxidant activity is often influenced by the nature of the substituents on the core ring structure. Compounds featuring electron-donating groups have demonstrated superior antioxidant activity compared to those with electron-withdrawing groups. benthamscience.com For example, a study on 1,2,4-triazole (B32235) derivatives found that certain compounds exhibited significant free-radical scavenging activity, comparable to standard antioxidant agents. mdpi.com While direct studies on this compound are specific, the known antioxidant potential of the broader isatin family suggests this is a promising area for investigation. mdpi.com

Table 1: Representative Antioxidant Activity of Related Heterocyclic Compounds This table is illustrative of methods used for assessing antioxidant activity in related compound classes.

| Compound Class | Assay Method | Key Findings | Reference |

|---|---|---|---|

| 3,4-dihydropyrimidine-2(1H)-ones/thiones | DPPH, FRAP, H₂O₂ | Electron-donating groups enhanced activity. Compound DHPM8 showed the highest activity. | benthamscience.com |

Anticonvulsant Activity Studies

The indoline-2,3-dione scaffold is a recognized pharmacophore in the design of anticonvulsant agents. nih.govnih.gov Derivatives are commonly screened through established in vivo models in rodents, primarily the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. These models help identify compounds that can prevent seizure spread (MES) or elevate the seizure threshold (scPTZ). biointerfaceresearch.com

Research into related structures has yielded promising results. For example, certain tetracyclic indole (B1671886) derivatives showed potent activity in the rat MES model, with ED₅₀ values as low as 12.5 mg/kg. nih.gov Similarly, studies on thiazole-bearing 4-thiazolidinones, which share structural motifs with some isatin derivatives, identified compounds with excellent activity in both MES and scPTZ models. biointerfaceresearch.commdpi.com The anticonvulsant activity of these classes of compounds is often attributed to their interaction with key neurological targets. nih.gov

Table 2: Anticonvulsant Activity of Representative Indole and Related Heterocyclic Derivatives

| Compound/Derivative | Test Model | Activity/Result | Reference |

|---|---|---|---|

| Cycloalkyl researchgate.netpyrrolo[3,2,1-ij]quinolines | Rat MES | ED₅₀ of 12.5 mg/kg for compound 7d | nih.gov |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | MES and 6 Hz tests | Compound 4 protected 75% of animals in the MES test. | nih.gov |

| Thiazole-bearing 4-thiazolidinones | MES and scPTZ | Compound PTT6 was the most active derivative in the series. | biointerfaceresearch.com |

Anti-inflammatory Activity Profiling

Derivatives of the closely related isoindoline-1,3-dione have demonstrated significant anti-inflammatory effects. mdpi.com The anti-inflammatory potential of this compound derivatives is typically profiled using in vivo models like the carrageenan-induced paw edema assay in rats, which measures the ability of a compound to reduce acute inflammation. mdpi.com

Studies on fluorine-substituted benzo[h]quinazoline-2-amine derivatives have shown that specific compounds can significantly reduce inflammation. nih.gov The evaluation of aminoacetylenic isoindoline-1,3-diones revealed that their anti-inflammatory activity was dose- and time-dependent, with efficacy comparable to standard drugs like Diclofenac and Celecoxib at certain doses. Mechanistic studies often accompany this profiling to determine the compound's effect on inflammatory mediators.

Table 3: Anti-inflammatory Activity of Related Heterocyclic Derivatives

| Compound Class | Test Model | Key Findings | Reference |

|---|---|---|---|

| Aminoacetylenic isoindoline-1,3-diones | Carrageenan-induced inflammation | Maximal inhibition with 20 mg/kg dose, equipotent to Diclofenac and Celecoxib. | |

| Fluorine-substituted benzo[h]quinazoline-2-amines | In vitro assays | Compound 8c showed potential anti-inflammatory activity and low toxicity. | nih.gov |

Antiviral and Anti-HIV Activities

The isatin scaffold and its analogs are of significant interest in antiviral research. nih.gov Derivatives of this compound can be evaluated for their ability to inhibit the replication of various viruses, with a particular focus on the human immunodeficiency virus (HIV). mdpi.com Standard in vitro assays measure the compound's ability to inhibit viral replication in cell lines, determining key parameters like the half-maximal inhibitory concentration (IC₅₀) and the selectivity index (SI). mdpi.com

For instance, a study on novel 3-oxindole derivatives identified compounds with potent inhibitory effects on HIV-1 infection. One derivative, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f), exhibited an IC₅₀ of 0.4578 μM with a high selectivity index of 111.37. mdpi.com Research on other heterocyclic systems, such as 2,3-diaryl-1,3-thiazolidin-4-one derivatives, has also identified effective inhibitors of HIV-1 replication. nih.gov The mechanism of action often involves targeting crucial viral enzymes or processes. mdpi.commdpi.com

Table 4: Anti-HIV Activity of Representative Indole and Related Heterocyclic Derivatives

| Compound Class/Derivative | Virus Strain | Activity (IC₅₀) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 3-Oxindole derivative (6f) | HIV-1 | 0.4578 μM | 111.37 | mdpi.com |

| Stavudine ProTide (5d) | HIV-1 (IIIB) | 30 nM | 1753 | nih.gov |

| Stavudine ProTide (5d) | HIV-2 (ROD) | 36 nM | 1461 | nih.gov |

Antitubercular Activity Evaluation

Fluorinated compounds, particularly fluoroquinolones, are cornerstone agents in the treatment of tuberculosis (TB). nih.govneu.edu The isatin core has also been identified as a valuable scaffold for developing antitubercular agents. nih.gov Derivatives of this compound are evaluated for their efficacy against Mycobacterium tuberculosis, typically the H37Rv strain. The primary metric for activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth. mdpi.com

Studies on fluorinated analogs of existing anti-TB drugs have shown that the presence of fluorine can significantly enhance potency. For example, a fluorinated analog of thiacetazone (B1682801) was found to be 20 times more potent than the parent compound against M. tuberculosis H37Rv. nih.gov Similarly, novel furan (B31954) and pyrrole (B145914) derivatives have demonstrated good anti-TB profiles, with one compound showing a MIC of 1.6 μg/mL, which is superior to standard drugs like Pyrazinamide and Ciprofloxacin. mdpi.com

Table 5: Antitubercular Activity of Representative Fluorinated and Heterocyclic Compounds

| Compound/Derivative Class | M. tuberculosis Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Fluorinated Thiacetazone Analog | H37Rv | 20x more potent than parent compound | nih.gov |

| Furan derivative (11a) | H37Rv | 1.6 μg/mL | mdpi.com |

Mechanistic Insights into Biological Actions

Understanding the mechanism of action at a molecular level is crucial for the rational design and optimization of therapeutic agents. Research into this compound derivatives and related compounds aims to identify the specific biological macromolecules they interact with to elicit their pharmacological effects.

Identification and Validation of Molecular Targets

The diverse biological activities of indoline-2,3-dione derivatives stem from their ability to interact with a variety of molecular targets.

Antiviral/Anti-HIV: For anti-HIV activity, the viral enzyme reverse transcriptase (RT) is a well-established target for a class of drugs known as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.netmdpi.com Molecular docking studies investigate how these compounds fit into the non-nucleoside inhibitor binding pocket of HIV-1 RT. researchgate.net Another key target is the Tat-mediated viral transcription process, which is essential for viral replication. Certain 3-oxindole derivatives have been shown to specifically inhibit this pathway. mdpi.com For other viruses like those in the Flaviviridae family (e.g., Hepatitis C, Dengue), the RNA-dependent RNA polymerase (RdRp) is a primary target. mdpi.comresearchgate.net

Anti-inflammatory: The anti-inflammatory effects of related compounds have been linked to the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. More recently, the nuclear factor kappa B (NF-κB) signaling pathway has been identified as a key target. Certain fluorine-substituted derivatives have been shown to inhibit the phosphorylation of IκBα and p65, which are critical steps in NF-κB activation. nih.gov

Anticonvulsant: The mechanism for anticonvulsant activity is often associated with modulation of ion channels or neurotransmitter systems. The GABA-A receptor is a significant target, with some quinazolin-4(3H)-one derivatives acting as positive allosteric modulators at the benzodiazepine (B76468) binding site. mdpi.com Inhibition of brain carbonic anhydrase (CA) is another validated mechanism for seizure control. mdpi.com

Antitubercular: Fluoroquinolone derivatives exert their potent bactericidal effect by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination in bacteria.

Validation of these targets often involves a combination of biochemical assays, molecular docking simulations to predict binding modes, and studies with mutant enzymes or cell lines to confirm the specificity of the interaction. mdpi.comnih.govmdpi.com

Elucidation of Specific Modes of Action

The pharmacological effects of this compound derivatives are underpinned by diverse and specific modes of action at the molecular level. Research has increasingly focused on moving beyond simple activity screening to understanding the precise mechanisms by which these compounds interact with biological targets. A significant area of investigation has been their role as enzyme inhibitors.

Derivatives of the parent indoline-2,3-dione scaffold have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. nih.gov For instance, lead optimization studies have produced derivatives that exhibit reversible and competitive FAAH inhibition. nih.gov Molecular docking simulations support these findings, suggesting that the inhibitor molecules occupy the active site of FAAH, establishing optimal binding interactions that prevent substrate access. nih.gov

In the context of metabolic disorders, certain indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have been evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes critical for carbohydrate digestion. nih.gov The mechanism involves the interaction of the sulfonamide derivatives with the active sites of these enzymes, thereby hindering the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov The nature and position of substituents on the isatin and benzene sulfonamide rings significantly influence the inhibitory profile by altering the molecule's ability to form hydrogen bonds and other interactions within the enzyme's active site. nih.gov

For anticancer applications, the mode of action appears to be multifactorial. Certain fluorinated isatin derivatives have been shown to induce apoptosis in tumor cells. nih.gov This programmed cell death is associated with the dissipation of the mitochondrial membrane potential and a stimulated production of reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress and cell demise. nih.gov

In the antiviral domain, particularly against Flaviviridae viruses like Hepatitis C (HCV), derivatives of the related pyrazino[1,2-a]indole-1,3(2H,4H)-dione scaffold have been designed as metal-chelating inhibitors that target the viral RNA-dependent RNA polymerase (RdRp). mdpi.com This mode of action involves the chelation of essential metal ions in the enzyme's active site, which is a conserved mechanism across many viruses in this family, thereby inhibiting viral RNA replication. mdpi.com

Development of Lead Compounds and Assessment of Therapeutic Potential

The structural versatility of the this compound core has enabled its development into numerous lead compounds with significant therapeutic potential across various disease categories, including oncology, infectious diseases, and metabolic disorders. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties.

Anticancer Potential:

A primary focus of research has been the development of indoline-2,3-dione derivatives as antitumor agents. nih.gov A series of 1,5-disubstituted indolin-2,3-diones demonstrated promising in vitro inhibition of human acute promyelocytic leukemia (HL-60) cell growth. nih.gov Within this series, compounds featuring a benzyl (B1604629) substituent at the N-1 position of the indoline-2,3-dione ring showed more potent antiproliferative activity. nih.gov Specifically, compounds designated 8l and 8p were identified as highly potent, inhibiting 50% of cell growth (GI50) at concentrations of 0.07 µM and 0.14 µM, respectively, marking them as viable lead compounds for further optimization in the development of novel anticancer agents. nih.gov Other studies have highlighted the potential of derivatives against human liver (HepG-2), lung, and breast cancer cell lines. researchgate.net The cytotoxic action of some fluorinated isatins is linked to the induction of apoptosis. nih.gov

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Compound 8l | HL-60 | 0.07 µM | nih.gov |

| Compound 8p | HL-60 | 0.14 µM | nih.gov |

| Spirooxindole 4c | SNB-75 (CNS Cancer) | 38.19% GI at 10⁻⁵ M | researchgate.net |

| N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide (5l) | HT29, SW480, MCF-7, A431, Du145, BE2-C, MIA | <5 µM | nih.gov |

Antiviral Activity:

The therapeutic potential of these derivatives extends to antiviral applications. A series of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were synthesized and evaluated as broad-spectrum antiviral agents. mdpi.com The results identified compounds with high potency against several viruses. Notably, compound 9 was most active against influenza virus (H1N1), compound 5 against herpes simplex virus 1 (HSV-1), and compound 4 against coxsackievirus B3 (COX-B3), with IC50 values in the nanomolar range. mdpi.com Furthermore, pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives have been developed as inhibitors of Flaviviridae viruses, with compound 36 showing an EC50 of 1.6 μM against HCV genotype 1b. mdpi.com

| Compound | Virus | Activity (IC50/EC50) | Reference |

| Compound 9 | Influenza virus (H1N1) | 0.0027 µM | mdpi.com |

| Compound 5 | Herpes simplex virus 1 (HSV-1) | 0.0022 µM | mdpi.com |

| Compound 4 | Coxsackievirus B3 (COX-B3) | 0.0092 µM | mdpi.com |

| Compound 36 | Hepatitis C virus (HCV) Genotype 1b | 1.6 µM | mdpi.com |

| Indolylthiosemicarbazide 6a | Coxsackie B4 virus | 0.4 µg/mL | nih.gov |

Enzyme Inhibition:

The development of lead compounds targeting specific enzymes is a promising therapeutic strategy. In a lead optimization study focused on fatty acid amide hydrolase (FAAH) inhibitors, a derivative identified as compound 11 ((Z)-3-((1H-benzo[d]imidazol-2-yl)imino)-1-allylindolin-2-one) emerged as a highly potent lead. nih.gov It exhibited a nanomolar IC50 value of 6.7 nM, representing a 1500-fold increase in potency compared to the initial compound. nih.gov This compound also displayed high blood-brain barrier permeability and a good in silico ADMET profile, suggesting its potential for treating neurological disorders. nih.gov Similarly, indoline-2,3-dione-based benzene sulfonamides have been identified as potent inhibitors of α-glucosidase and α-amylase, with analogue 11 from that study showing IC50 values of 0.90 ± 0.10 μM and 1.10 ± 0.10 μM, respectively, surpassing the activity of the reference drug acarbose. nih.gov

| Compound | Target Enzyme | Activity (IC50) | Reference |

| Compound 11 | Fatty Acid Amide Hydrolase (FAAH) | 6.7 nM | nih.gov |

| Analogue 11 | α-glucosidase | 0.90 ± 0.10 µM | nih.gov |

| Analogue 11 | α-amylase | 1.10 ± 0.10 µM | nih.gov |

Antimicrobial Potential:

Several derivatives have been assessed for their antibacterial and antifungal properties. Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives were evaluated, with compounds 4b and 4h showing significant antimicrobial activity against Enterococcus faecalis and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 375 µg/mL for compound 4h against E. faecalis. nih.gov In other studies, indole derivatives conjugated with 1,2,4-triazole demonstrated potent antifungal activity, particularly against Candida tropicalis and Candida albicans, with MIC values as low as 2 µg/mL. turkjps.orgmdpi.com

| Compound | Microbial Strain | Activity (MIC) | Reference |

| Compound 4h | Enterococcus faecalis | 375 µg/mL | nih.gov |

| Compound 4b | Staphylococcus aureus | 750 µg/mL | nih.gov |

| Compound 4h | Staphylococcus aureus | 750 µg/mL | nih.gov |

| Compound 3d (indole-triazole) | MRSA | More effective than ciprofloxacin | turkjps.org |

| Compound 6f (indole-triazole conjugate) | Candida albicans | 2 µg/mL | mdpi.com |